L-Tyrosine-17O
CAS No.:
Cat. No.: VC16197872
Molecular Formula: C9H11NO3
Molecular Weight: 182.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11NO3 |
---|---|
Molecular Weight | 182.19 g/mol |
IUPAC Name | (2S)-2-amino-3-(4-(17O)oxidanylphenyl)propanoic acid |
Standard InChI | InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i11+1 |
Standard InChI Key | OUYCCCASQSFEME-VTZOERGVSA-N |
Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)O)N)[17OH] |
Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)O |
Introduction
Property | Value |
---|---|
Molecular Formula | C₉H₁₁NO₃ |
Molecular Weight | 182.19 g/mol |
IUPAC Name | (2S)-2-amino-3-(4-(¹⁷O)oxidanylphenyl)propanoic acid |
Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)O |
Isotopic Label Position | Phenolic oxygen (C₆H₅-¹⁷OH) |
The incorporation of ¹⁷O introduces a nuclear spin quantum number (I = 5/2), enabling direct observation of oxygen environments via solid-state NMR . This contrasts with natural-abundance oxygen (¹⁶O, I = 0), which is NMR-inactive.
Solid-State ¹⁷O NMR Spectroscopy
Quadrupole Coupling and Chemical Shift Tensors
Solid-state ¹⁷O NMR studies of L-Tyrosine-17O have quantified its quadrupole coupling (QC) and chemical shift (CS) tensors across ionization states . For the phenolic oxygen:
-
QC Tensor (CQ): Remains relatively constant at ~8.2 MHz, irrespective of protonation state .
-
CS Tensor: Exhibits marked sensitivity to ionization, with isotropic chemical shifts (δiso) increasing by ~60 ppm upon deprotonation (δiso = 250 ppm for phenol vs. 310 ppm for phenolate) .
Table 2: ¹⁷O NMR Parameters for L-Tyrosine-17O
Ionization State | CQ (MHz) | δ₁₁ (ppm) | δ₂₂ (ppm) | δ₃₃ (ppm) | δiso (ppm) |
---|---|---|---|---|---|
Protonated | 8.1 | 290 | 210 | 250 | 250 |
Deprotonated | 8.3 | 350 | 280 | 300 | 310 |
The 17O CS tensor’s orientation within the molecular frame reveals a "cross-over" effect between δ₁₁ and δ₂₂ components during ionization, a phenomenon also observed in ¹³C NMR of the adjacent Cζ atom . This suggests coupled electronic reorganizations across the phenol ring upon deprotonation.
pH-Dependent Chemical Shifts
Solution-state ¹⁷O NMR studies demonstrate a titration shift of >60 ppm for the phenolic oxygen as pH transitions from acidic to basic conditions . This stark contrast to the ~10 ppm shift observed for ¹³Cζ underscores ¹⁷O’s superior sensitivity to local electronic changes, making it ideal for monitoring tyrosine ionization in proteins .
Applications in Protein Structure and Dynamics
Probing Tyrosine Ionization States
The phenolic oxygen’s ionization state directly influences enzyme catalysis and protein-ligand interactions. Using L-Tyrosine-17O, researchers can track pKa shifts in tyrosine residues within proteins, as demonstrated in studies of kinase activation loops and G-protein-coupled receptors . The 60 ppm ¹⁷O CS shift upon deprotonation provides a robust signature for distinguishing protonated and deprotonated states in solid-state NMR spectra .
Hydrogen Bonding Analysis
¹⁷O NMR parameters correlate with hydrogen-bond strength in tyrosine side chains. Stronger hydrogen bonds reduce the QC tensor’s asymmetry (ηQ) while increasing δiso, enabling quantitative assessments of interaction energies in protein binding pockets .
Comparative Advantages Over Other Isotopic Labels
While ¹³C and ¹⁵N labeling are routine in protein NMR, ¹⁷O offers unique advantages:
-
Direct Observation of Oxygen Environments: Eliminates reliance on indirect coupling to ¹³C or ¹⁵N nuclei .
-
Sensitivity to Electronic Changes: Larger chemical shift ranges compared to ¹³C (e.g., 60 ppm vs. 10 ppm for phenol ionization) .
-
Minimal Perturbation: The ¹⁷O isotope’s low natural abundance (0.037%) avoids isotopic dilution effects in labeled samples.
Future Directions and Methodological Innovations
Emerging techniques aim to enhance ¹⁷O NMR sensitivity in biomolecular systems:
-
Dynamic Nuclear Polarization (DNP): Polarizing ¹⁷O nuclei via microwave irradiation to boost signal intensities.
-
Quantum Sensing: Utilizing nitrogen-vacancy centers in diamond to detect ¹⁷O magnetic fields at nanoscale resolutions.
These advancements, coupled with improved synthetic protocols for L-Tyrosine-17O , promise to expand its role in elucidating protein mechanisms at atomic resolution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume